N-[4-(azepan-1-ylsulfonyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the azepane ring. One common method involves the dearomative ring expansion of nitroarenes, which is mediated by blue light and occurs at room temperature . This process transforms a six-membered benzenoid framework into a seven-membered azepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxazole ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism by which N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The azepane ring and sulfonyl group are known to interact with various enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-CHLOROACETAMIDE: Shares the azepane and sulfonyl groups but differs in the presence of a chloroacetamide group instead of the oxazole ring.
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-PHTHALAMIC ACID: Contains a phthalamic acid group, providing different chemical properties and reactivity.
Uniqueness
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of an azepane ring, sulfonyl group, and oxazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C22H23N3O4S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4S/c26-22(20-16-21(29-24-20)17-8-4-3-5-9-17)23-18-10-12-19(13-11-18)30(27,28)25-14-6-1-2-7-15-25/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,23,26) |
InChI Key |
KFBXPKBXCMIARA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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